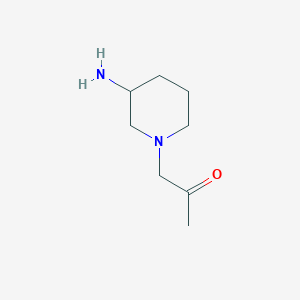

1-(3-Aminopiperidin-1-yl)propan-2-one

Description

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)5-10-4-2-3-8(9)6-10/h8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGHNHIQJOEEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Approaches

The preparation of 1-(3-aminopiperidin-1-yl)propan-2-one typically involves the functionalization of piperidine derivatives, focusing on introducing the amino group at the 3-position and the propan-2-one side chain at the nitrogen atom. The main synthetic strategies include reductive amination, nucleophilic substitution, and selective methylation reactions.

Reductive Amination of 3-Piperidone

A widely employed method for preparing 3-aminopiperidine derivatives involves the reductive amination of 3-piperidone:

- Step 1: Reaction of 3-piperidone with ammonia or a primary amine to form an imine intermediate.

- Step 2: Reduction of the imine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 3-aminopiperidine.

Following this, the nitrogen atom of the piperidine ring is alkylated with a suitable propan-2-one derivative or equivalent electrophile to form 1-(3-aminopiperidin-1-yl)propan-2-one.

This method is favored for its straightforwardness and the availability of starting materials. It is scalable for industrial production with optimization for yield and purity through continuous flow reactors and purification techniques.

Methylation and Substitution Processes in Piperidine Derivatives

An improved process described in patent literature for related aminopiperidine compounds involves:

- Methylation: Using methylating agents such as dimethyl sulfate in a solvent at temperatures ranging from 20°C to reflux to selectively methylate intermediates.

- Nucleophilic Substitution: Reacting chlorinated pyrimidine intermediates with (R)-piperidin-3-amine free base or its acid-addition salts in the presence of a suitable base and solvent to introduce the aminopiperidine moiety.

Although this patent focuses on more complex pyrimidinyl derivatives, the key steps—methylation and nucleophilic substitution—are applicable to the synthesis of 1-(3-aminopiperidin-1-yl)propan-2-one, especially when the propan-2-one group is introduced via alkylation of the piperidine nitrogen.

Summary Table of Key Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Reductive Amination | 3-Piperidone + NH3 or amine; reducing agent (NaBH4, LiAlH4) | Forms 3-aminopiperidine intermediate |

| 2 | N-Alkylation | Propan-2-one derivative or equivalent electrophile | Alkylation at piperidine nitrogen |

| 3 | Methylation (optional) | Dimethyl sulfate; 20°C to reflux | Used in related compounds for selective methylation |

| 4 | Nucleophilic Substitution | Chlorinated pyrimidine + (R)-piperidin-3-amine + base | Applicable in complex derivatives synthesis |

Research Findings and Optimization

- Reaction Conditions: Temperature control is critical, especially during methylation and substitution steps to avoid side reactions.

- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution.

- Base Selection: Suitable bases include triethylamine or potassium carbonate to facilitate substitution reactions.

- Purification: Crystallization or chromatographic methods are used to isolate the pure compound, with hydrochloride salt formation enhancing stability and handling.

Chemical Reactions Analysis

1-(3-Aminopiperidin-1-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)propan-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antiviral, antibiotic, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-Aminopiperidin-1-yl)propan-2-one, highlighting differences in functional groups, properties, and applications:

Key Structural and Functional Differences

Heterocyclic Core: The piperidine ring in 1-(3-Aminopiperidin-1-yl)propan-2-one contrasts with the pyrrolidine ring in (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one. The pyridine core in 3-(2-Aminopyridin-3-yl)propan-1-ol introduces aromaticity and basicity, differing from the saturated piperidine system.

Functional Group Variations: The ketone group in 1-(3-Aminopiperidin-1-yl)propan-2-one and its EMCDDA analogs contrasts with the hydroxyl group in 3-(2-Aminopyridin-3-yl)propan-1-ol. Ketones are more electrophilic, enabling nucleophilic additions, while hydroxyl groups enhance hydrophilicity. Substituents like chlorophenyl (in EMCDDA compounds) or benzyl carboxylate introduce steric bulk or lipophilicity, influencing bioavailability and target selectivity.

Biological Implications: EMCDDA-reported compounds (e.g., 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one) are structurally analogous to cathinones, a class of NPS with stimulant properties. The piperidine derivative may share similar mechanisms but with modified pharmacokinetics due to ring size .

Biological Activity

Overview

1-(3-Aminopiperidin-1-yl)propan-2-one, also known as CN016, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that this compound may possess antiviral , antibiotic , and anticancer properties, making it a candidate for further investigation in therapeutic applications.

The synthesis of 1-(3-Aminopiperidin-1-yl)propan-2-one typically involves a multi-step process starting from commercially available precursors. A common synthetic route includes the reaction of 3-aminopiperidine with propan-2-one under controlled conditions, often utilizing solvents such as ethanol or methanol and catalysts to facilitate the reaction at temperatures between 50°C and 70°C.

Antiviral Properties

Research has indicated that 1-(3-Aminopiperidin-1-yl)propan-2-one may exhibit antiviral activity. In vitro studies have shown its potential effectiveness against various viral strains, although specific mechanisms remain to be fully elucidated. The compound's ability to inhibit viral replication could be attributed to its interaction with viral proteins or host cell pathways involved in viral entry and replication.

Anticancer Activity

1-(3-Aminopiperidin-1-yl)propan-2-one has been evaluated for its anticancer properties, particularly in the context of chemotherapy-induced neurotoxicity. A study demonstrated that CN016 could ameliorate symptoms associated with paclitaxel-induced peripheral neuropathy (PIPN) in mouse models. The compound was administered prior to paclitaxel treatment, resulting in significant improvements in behavioral responses, suggesting a neuroprotective effect .

The mechanism underlying its anticancer activity appears to involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines, which are often elevated during chemotherapy treatment. This suggests that the compound may help mitigate some adverse effects associated with cancer therapies while potentially enhancing their efficacy .

The biological effects of 1-(3-Aminopiperidin-1-yl)propan-2-one are thought to be mediated through its interaction with various molecular targets:

- Enzymatic Interactions : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Receptor Binding : It may bind to receptors that play roles in cellular signaling, influencing processes such as apoptosis and inflammation.

Neuroprotective Effects

In a notable study focusing on chemotherapy-induced neurotoxicity, CN016 was administered to mice undergoing paclitaxel treatment. Behavioral tests indicated that the compound significantly reduced mechanical allodynia and thermal hyperalgesia associated with PIPN. Histological analyses revealed decreased infiltration of inflammatory cells in dorsal root ganglia, supporting the hypothesis that CN016 exerts protective effects against neuroinflammation induced by chemotherapy .

| Treatment Group | Dose (mg/kg) | Behavioral Improvement | Inflammatory Markers |

|---|---|---|---|

| Control | - | Baseline | High |

| CN016 | 5 | Moderate | Reduced |

| CN016 | 10 | Significant | Significantly Reduced |

| CN016 | 20 | Maximum Improvement | Lowest |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.